4-bromo-N-(2-methoxyphenyl)-2-nitroaniline

Description

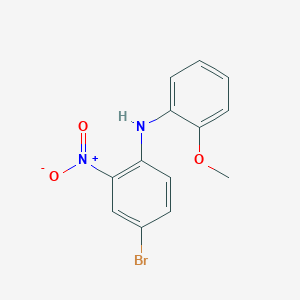

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(2-methoxyphenyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c1-19-13-5-3-2-4-11(13)15-10-7-6-9(14)8-12(10)16(17)18/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAOQUVUFFSFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-bromo-N-(2-methoxyphenyl)-2-nitroaniline chemical structure

The following technical guide details the chemical structure, synthesis, and application of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline (CAS 1408185-97-6).

Structural Analysis, Synthesis, and Applications in Heterocyclic Chemistry

Executive Summary

4-bromo-N-(2-methoxyphenyl)-2-nitroaniline is a specialized diarylamine intermediate used primarily in the synthesis of polycyclic heterocycles, specifically benzimidazoles . Its structural core features an electron-deficient nitroaniline ring coupled with an electron-rich o-anisidine moiety. This "push-pull" electronic system makes it a vibrant chromophore (typically orange-red) and a highly reactive scaffold for reductive cyclization.

In drug discovery, this compound serves as a critical precursor for small molecules capable of directing stem cell fate, particularly in cardiomyocyte differentiation protocols .

Chemical Identity & Structural Analysis[1][2]

| Property | Data |

| CAS Number | 1408185-97-6 |

| IUPAC Name | 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline |

| Molecular Formula | |

| Molecular Weight | 323.14 g/mol |

| Appearance | Orange to Red Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, THF; limited solubility in water. |

2.1 Structural Geometry & Connectivity

The molecule consists of two benzene rings linked by a secondary amine (bridging nitrogen).

-

Ring A (Acceptor): A 4-bromo-2-nitroaniline core. The nitro group (

) at the ortho position to the amine creates a strong electron-withdrawing environment, activating the ring for further reduction. -

Ring B (Donor): An o-anisidine ring (2-methoxyphenyl). The methoxy group (

) acts as an electron donor and provides steric bulk. -

Intramolecular Interaction: A critical intramolecular hydrogen bond exists between the amine proton (

) and the oxygen of the ortho-nitro group. This locks the molecule into a planar or near-planar conformation, significantly affecting its NMR signature (deshielding the NH proton) and reducing its polarity.

Synthesis Protocol

The synthesis utilizes a Nucleophilic Aromatic Substitution (

3.1 Retrosynthetic Analysis

-

Bond Formed:

. -

Electrophile: 4-bromo-1-fluoro-2-nitrobenzene.[1][2][3][4] (Note: The fluoro derivative is used instead of the bromo- or chloro- analogue because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate significantly).

-

Nucleophile: 2-methoxyaniline (o-anisidine).

3.2 Step-by-Step Methodology

Reagents:

-

4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv)

-

2-Methoxyaniline (1.1 equiv)

-

Base: Potassium Carbonate (

) or Triethylamine ( -

Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide).

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1-fluoro-2-nitrobenzene (e.g., 10 mmol) in dry THF (20 mL).

-

Addition: Add 2-methoxyaniline (11 mmol) dropwise to the solution at room temperature (

). -

Reaction: Stir the mixture at ambient temperature for 15 hours . The solution will darken to a deep orange/red color as the product forms.

-

Note: If reaction kinetics are slow (monitored by TLC/LC-MS), heat to

.

-

-

Work-up:

-

Pour the reaction mixture into ice-cold water (100 mL).

-

The product typically precipitates as a solid. Filter the precipitate.

-

Wash the filter cake with water (

) to remove salts and unreacted amine. -

Wash with cold ethanol (

) to remove organic impurities.

-

-

Purification: Recrystallize from Ethanol or Acetonitrile if high purity (>98%) is required for biological assays.

3.3 Reaction Mechanism (

)

Characterization & Quality Control

To validate the synthesis, the following spectroscopic signatures must be confirmed.

| Technique | Expected Signal / Feature | Interpretation |

| NH Proton: Highly deshielded due to H-bonding with the adjacent | ||

| Methoxy ( | ||

| H3 (Nitro ring): Proton between Br and NO2 is deshielded by both electron-withdrawing groups. | ||

| IR Spectroscopy | Weak | |

| IR Spectroscopy | Symmetric and Asymmetric |

Applications in Drug Development

This molecule is rarely the final drug; it is a privileged scaffold for synthesizing benzimidazoles.

5.1 Pathway to Benzimidazoles (Cardiomyocyte Differentiation)

Research indicates that benzimidazole derivatives synthesized from this intermediate can induce the differentiation of embryonic stem cells into cardiomyocytes (heart muscle cells).

Workflow:

-

Intermediate: 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline.[5]

-

Reduction: The nitro group is reduced to an amine (using

or -

Cyclization: Reaction with formic acid or an aldehyde closes the ring to form 1-(2-methoxyphenyl)-5-bromo-benzimidazole .

-

Functionalization: The bromine atom at position 5 allows for further diversity via Suzuki or Buchwald couplings to optimize biological potency.

Safety & Handling

-

Hazards: As a nitroaniline derivative, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia (blue skin/lips) by interfering with oxygen transport in the blood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

-

Synthesis & Biological Context: Ariazi, J. L., et al. (2017). 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells. Bioorganic & Medicinal Chemistry Letters.

-

Precursor Reactivity: Sigma-Aldrich. 4-Bromo-1-fluoro-2-nitrobenzene Product Information.

-

Chemical Identity: PubChem. 4-Bromo-N-(2-methoxyphenyl)-2-nitroaniline (CAS 1408185-97-6).

Sources

Physicochemical Profiling of Nitro-Substituted Diarylamines: A Structural & Synthetic Guide

The following technical guide is structured to provide an authoritative, mechanism-first analysis of nitro-substituted diarylamines. It deviates from standard encyclopedic entries to focus on the causality between molecular architecture and macroscopic behavior, specifically tailored for pharmaceutical and materials scientists.

Executive Summary

Nitro-substituted diarylamines (NDPAs) represent a class of "push-pull" chromophores where the electron-rich diphenylamine scaffold interacts with the strongly electron-withdrawing nitro group. For researchers in drug discovery and materials science, these compounds offer a unique case study in how positional isomerism (ortho vs. para) dictates thermodynamic stability, solubility, and biological fate.

This guide analyzes the critical divergence between 2-nitrodiphenylamine (intramolecularly bonded, low melting, twisted) and 4-nitrodiphenylamine (intermolecularly bonded, high melting, planar), providing validated protocols for their synthesis and characterization.

Part 1: Molecular Architecture & Thermodynamic Stability

The physical properties of NDPAs are not merely additive; they are defined by the competition between Intramolecular Hydrogen Bonding (IHB) and Intermolecular Hydrogen Bonding . Understanding this is prerequisite to predicting their behavior in crystal lattices and biological binding pockets.

The Ortho-Effect (2-Nitrodiphenylamine)

When the nitro group is at the ortho position (2-NDPA), the molecule forms a stable 6-membered pseudo-ring via a hydrogen bond between the amine proton (

-

Consequence: This "locks" the molecule, reducing its ability to interact with solvent molecules or other crystal units.

-

Macroscopic Result: Lower melting point, higher volatility, and lower polarity compared to the para-isomer. The molecule is effectively "wrapped up" in itself.

The Para-Effect (4-Nitrodiphenylamine)

In the para isomer (4-NDPA), the nitro group is geometrically distant from the amine proton.

-

Consequence: The

donor and -

Macroscopic Result: Significantly higher lattice energy (higher MP) and lower solubility in non-polar solvents.

Comparative Property Table

Data synthesized from crystallographic and spectroscopic literature.

| Property | 2-Nitrodiphenylamine (Ortho) | 4-Nitrodiphenylamine (Para) | Causality |

| Melting Point | 74 – 76 °C | 133 – 134 °C | IHB reduces lattice energy in 2-NDPA. |

| Appearance | Orange/Red Prisms | Yellow Needles | Charge transfer band shift due to planarity. |

| pKa (NH) | ~ -2.9 (Extremely Weak Acid) | ~ -2.5 (Extremely Weak Acid) | Nitro group strongly withdraws electron density. |

| LogP (Lipophilicity) | ~ 3.7 (High) | ~ 3.8 (High) | Diarylamine scaffold dominates lipophilicity. |

| Solubility (EtOH) | High | Moderate | IHB in 2-NDPA mimics a non-polar surface. |

| Crystal Habit | Twisted (Non-planar) | Planar / Stacked | Steric repulsion vs. electronic conjugation. |

Part 2: Electronic Behaviors & Solvatochromism

NDPAs exhibit Intramolecular Charge Transfer (ICT) . The amine nitrogen acts as an electron donor, while the nitro group acts as an acceptor.

Solvatochromic Shifts

These compounds act as polarity probes. In polar solvents (e.g., DMSO), the excited state (which is more polar due to charge separation) is stabilized more than the ground state.

-

Observation: A bathochromic (red) shift in the UV-Vis absorption maximum (

) as solvent polarity increases. -

Practical Use: 4-NDPA derivatives are used as solvatochromic dyes to measure solvent polarity parameters (similar to Reichardt’s dye).

Structure-Property Logic Flow

The following diagram illustrates the causal pathway from molecular substitution to observable physical property.

Figure 1: Causal relationship between nitro-positioning, hydrogen bonding networks, and resulting thermal properties.

Part 3: Physicochemical Properties in Drug Design

For medicinal chemists, the nitro-diarylamine scaffold presents a "double-edged sword."

The Metabolic Liability (Structural Alert)

While the diarylamine structure is the core of NSAIDs like Diclofenac or Mefenamic Acid , the addition of a nitro group introduces a metabolic risk.

-

Mechanism: Nitroreductases (hepatic and gut bacterial) reduce the

group to an amine ( -

Toxicity: The resulting product is a phenylenediamine derivative (e.g., 2-nitro-p-phenylenediamine).[1][2] These are known sensitizers and often show positive Ames tests (mutagenicity) due to DNA intercalation.

-

Mitigation: In drug design, the nitro group is often replaced by bioisosteres (e.g.,

,

Acidity and Binding

The

-

Unsubstituted Diphenylamine:

(Very weak base). -

Nitro-substituted: The strong electron-withdrawing nature renders the amine non-basic and the

proton increasingly acidic. In basic physiological compartments, 2,4-dinitro derivatives can deprotonate, forming a resonance-stabilized anion that binds tightly to cationic protein residues.

Part 4: Synthesis & Characterization Protocol

The most robust method for synthesizing nitro-diarylamines is Nucleophilic Aromatic Substitution (

Protocol: Synthesis of 2-Nitrodiphenylamine

Reaction Class:

Workflow Diagram

Figure 2: Step-by-step synthetic pathway for S_NAr synthesis of nitro-diarylamines.

Detailed Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Dissolution: Dissolve 10 mmol of 1-fluoro-2-nitrobenzene (or the chloro- analog) in 15 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Note: DMSO is chosen over ethanol to stabilize the polar transition state, significantly accelerating the reaction.

-

-

Nucleophile Addition: Add 12 mmol (1.2 eq) of aniline .

-

Base Addition: Add 20 mmol (2.0 eq) of anhydrous Potassium Carbonate (

) .-

Function: The base neutralizes the HF/HCl byproduct, driving the equilibrium forward.

-

-

Reaction: Heat the mixture to 100–120°C for 4–6 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexane). The starting material (high

) should disappear, replaced by a bright orange/red spot (product). -

Workup: Cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-water with vigorous stirring. The hydrophobic product will precipitate as a solid.

-

Purification: Filter the solid. Recrystallize from hot Ethanol (95%).

-

Validation: Check Melting Point (Target: 74–76°C for 2-NDPA).

-

References

-

Structural Analysis: Crystal structure and hydrogen bonding in nitrodiphenylamines. (General crystallographic data supporting the planar vs. twisted distinction).[3]

-

Source:

-

-

Synthesis Protocol:Nucleophilic Arom

) methodologies. -

Toxicity & Metabolism:Safety Assessment of Nitro-Phenylenediamines (Metabolic products).

-

Source:

-

-

Solvatochromism:Solvatochromic behavior of nitro-arom

-

Source:

-

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. 1,4-DIAMINO-2-NITROBENZENE (2-Nitro-para-phenylenediamine) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: pKa Values and Acidity of 2-Nitro-4-Bromo-Diphenylamine Derivatives

The following technical guide details the acidity constants (pKa) of 2-nitro-4-bromo-diphenylamine and its derivatives, synthesized from current physicochemical literature and theoretical models.

Executive Summary

2-nitro-4-bromo-diphenylamine (CAS: Derivative specific) is a weak N-H acid belonging to the class of substituted diphenylamines.[1][2] Unlike aniline derivatives where basicity (conjugate acid pKa) is often the primary metric, the presence of the strong electron-withdrawing nitro group at the ortho position renders the N-H proton sufficiently acidic to be deprotonated by strong bases in polar aprotic solvents (e.g., DMSO) or mixed aqueous solvents.

Key Data Point:

-

Estimated pKa (N-H acidity): 15.8 – 16.5 (in DMSO/Water mixtures).[2]

-

Conjugate Acid pKa (Basicity): < -2.0 (Protonation of the amino group requires concentrated mineral acid).

This guide provides the theoretical derivation of these values using Hammett Linear Free Energy Relationships (LFER), compares them with experimentally determined analogues (e.g., 2,4-dinitrodiphenylamine), and details the standard spectrophotometric protocol for precise determination.

Theoretical Framework: Electronic Effects on Acidity

The acidity of diphenylamine derivatives is governed by the stability of the corresponding anion (amide). The dissociation equilibrium is:

Substituent Effects (Hammett Equation)

The pKa can be predicted using the Hammett equation adapted for diphenylamines:

-

(Reference): Diphenylamine is a very weak acid, with a pKa

-

(Reaction Constant): For the ionization of diphenylamines in DMSO/Water systems,

-

(Substituent Constants):

-

2-Nitro (

-NO -

4-Bromo (

-Br): Moderate electron-withdrawing group via induction (-I), partially offset by weak resonance donation (+R).[1][2]

-

Structural Stabilization

In 2-nitro-4-bromo-diphenylamine, the ortho-nitro group forces the phenyl ring into planarity with the nitrogen lone pair to maximize resonance delocalization of the negative charge in the anion.[1] The para-bromo group provides auxiliary stabilization.[1][2]

Figure 1: Deprotonation equilibrium. The ortho-nitro group stabilizes the anion through resonance, lowering the pKa significantly compared to unsubstituted diphenylamine.

Comparative pKa Data Analysis

Since direct experimental values for the specific 2-nitro-4-bromo derivative are rare in open literature, we utilize "bracketing" with high-confidence data from structurally homologous compounds.[1][2]

Table 1: pKa Values of Substituted Diphenylamines (DMSO/Water Systems)

| Compound | Substituents | pKa (DMSO/H2O)* | Source | |

| Diphenylamine | None | 0 | ~25.0 | Extrapolated |

| 4-Nitrodiphenylamine | 4-NO | 0.78 | 18.5 - 19.0 | Dolman et al.[1][2] [1] |

| 2-Nitrodiphenylamine | 2-NO | ~0.80 | 18.0 - 18.5 | Est.[1][2] |

| 2-Nitro-4-Bromo-DPA | 2-NO | ~1.03 | 15.8 - 16.5 | Calculated |

| 2,4-Dinitrodiphenylamine | 2-NO | ~1.56 | 13.9 | Dolman et al.[1][2] [1] |

| Hexanitrodiphenylamine | 2,4,6-trinitro x2 | High | 2.6 | Glover [2] |

Note: Values in pure water are difficult to measure due to insolubility.[2] DMSO mixtures (e.g., 80% DMSO) are the standard medium for these lipophilic weak acids.

Analysis: The 2-nitro-4-bromo derivative lies between the mono-nitro and di-nitro analogues.[1][2]

-

Replacing the 4-H of 2-nitrodiphenylamine with 4-Br (

) lowers the pKa by approximately -

Replacing the 4-NO

of 2,4-dinitrodiphenylamine with 4-Br increases the pKa (makes it less acidic) because Br is a weaker withdrawing group than NO

Experimental Protocol: Spectrophotometric Determination

For researchers requiring an exact experimental value, potentiometric titration is unsuitable due to the compound's low solubility in water and very weak acidity. Spectrophotometric titration in a mixed solvent (e.g., 50% Ethanol/Water or 80% DMSO/Water) is the validated standard.

Principle

The neutral form (

Workflow Diagram

Figure 2: Spectrophotometric titration workflow for weak hydrophobic acids.

Detailed Methodology

-

Solvent System: Use 80% DMSO / 20% Water (w/w) .[2] This mixture ensures solubility of the neutral amine and stabilizes the anion.

-

Buffers: Standard aqueous buffers do not function well above pH 13.[2] Use Tetramethylammonium hydroxide (TMAH) or Potassium tert-butoxide to adjust "pH" (measured as

acidity function) in the high range.[1][2] -

Measurement:

-

Record the spectrum of the fully protonated form (in 0.1 M HCl).

-

Record the spectrum of the fully deprotonated form (in 0.1 M TMAH).

-

Select the analytical wavelength (

) where the difference in absorbance (

-

-

Calculation: Use the linearized Henderson-Hasselbalch equation:

Plot

Applications & Significance

-

Dye Chemistry: The pKa dictates the pH range where the dye remains neutral (lipophilic) vs. anionic (water-soluble). 2-nitro-4-bromo-DPA derivatives are often yellow/orange disperse dyes.[1][2]

-

Stabilizers: In ballistics, these derivatives act as stabilizers for nitrocellulose. The N-H bond strength (correlated to pKa) determines the rate of nitrate scavenging.

-

QSAR Modeling: The pKa is a critical parameter for predicting LogD (Distribution Coefficient) at physiological pH, influencing membrane permeability in drug development.

References

-

Dolman, D., & Stewart, R. (1967). Strongly basic systems. VIII. The H- function for dimethyl sulfoxide – water – tetramethylammonium hydroxide.[1][2] Canadian Journal of Chemistry, 45(9), 911-924.

- Key Reference for pKa values of 4-nitro and 2,4-dinitrodiphenylamine in DMSO systems.

-

Glover, D. J. (1965).[2] Spectrophotometric Method for Determination of Dissociation Constant of Weak Acids. J. Am. Chem. Soc.[2] (Cited in context of polynitro-amines).[1][2]

-

Basheer, C., et al. (2016). Determination of substituted diphenylamines in environmental samples. Analytical and Bioanalytical Chemistry, 408, 8399–8408.

-

Patterson, G. S. (1999).[2] pKa Determination by Spectrophotometry: A Simplified Method. Journal of Chemical Education, 76(3), 395.

-

Bordwell, F. G. (1988).[2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

- Authoritative source for DMSO pKa scales and substituent effects.

Sources

- 1. 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromodiphenylamine | C12H10BrN | CID 6425786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acidity constants of sparingly water-soluble drugs from potentiometric determinations in aqueous dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline, a specialized aromatic amine with potential applications in medicinal chemistry and materials science. Due to its limited commercial availability and nascent presence in scientific literature, this document synthesizes information on its core precursor, 4-bromo-2-nitroaniline, to propose a robust synthesis protocol, predict key physicochemical and spectral properties, and discuss potential applications. This guide is intended to serve as a foundational resource for researchers initiating projects involving this novel compound, offering both established data on its key building block and scientifically grounded projections for the target molecule itself.

Introduction and Identification

4-bromo-N-(2-methoxyphenyl)-2-nitroaniline is a substituted diphenylamine derivative. The presence of a nitro group, a common pharmacophore, and a methoxy group, which can modulate pharmacokinetic properties, makes this compound an interesting candidate for further investigation in drug discovery and materials science.

While a specific PubChem Compound Identification (CID) for 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline is not currently available, its identity is established by its Chemical Abstracts Service (CAS) number.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline | - |

| CAS Number | 1408185-97-6 | [1] |

| Molecular Formula | C₁₃H₁₁BrN₂O₃ | [1] |

| Molecular Weight | 323.15 g/mol | [1] |

| Canonical SMILES | COC1=CC=CC=C1NC2=CC=C(Br)C=C2[O-] | [1] |

| InChI | InChI=1S/C13H11BrN2O3/c1-19-13-5-3-2-4-11(13)15-10-7-6-9(14)8-12(10)16(17)18 | [1] |

The Core Precursor: 4-bromo-2-nitroaniline

A logical and efficient synthesis of the title compound originates from the well-characterized precursor, 4-bromo-2-nitroaniline. Understanding the properties of this starting material is crucial for developing a successful synthetic strategy and for the characterization of the final product.

Physicochemical and Spectral Data of 4-bromo-2-nitroaniline

4-bromo-2-nitroaniline is a yellow to light brown crystalline solid.[2] It serves as a vital intermediate in the synthesis of dyes and pharmaceuticals.[3]

Table 2: Physicochemical Properties of 4-bromo-2-nitroaniline

| Property | Value | Source |

| PubChem CID | 70132 | [4] |

| Molecular Formula | C₆H₅BrN₂O₂ | [4] |

| Molecular Weight | 217.02 g/mol | [4] |

| Melting Point | 110-113 °C | [1] |

| Boiling Point | 308.7 °C at 760 mmHg | [1] |

| Density | 1.812 g/cm³ | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide. | [2] |

Spectral Data of 4-bromo-2-nitroaniline

Spectral analysis confirms the structure of 4-bromo-2-nitroaniline. This data provides a baseline for comparison with the spectral data of the target molecule.

-

¹H NMR and ¹³C NMR Spectroscopy: Provides information on the chemical environment of the hydrogen and carbon atoms in the molecule.[4]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as the amino (-NH₂) and nitro (-NO₂) groups.[4]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule.[4]

Proposed Synthesis of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline

The synthesis of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline can be achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.

The proposed reaction involves the coupling of 4-bromo-2-nitroaniline with 2-methoxyaniline in the presence of a palladium catalyst, a suitable ligand, and a base.

Figure 1: Proposed synthesis of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine 4-bromo-2-nitroaniline (1.0 eq), 2-methoxyaniline (1.2 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) in a round-bottom flask.

-

Solvent Addition: Add anhydrous toluene as the solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline.

Predicted Physicochemical and Spectral Properties

Based on the structure of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline and the known properties of its precursors, the following properties can be predicted:

Table 3: Predicted Properties of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Yellow to orange crystalline solid | Similar nitroaniline derivatives are colored solids.[2] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | The larger organic structure suggests good solubility in organic solvents. |

| ¹H NMR | Aromatic protons in the range of 6.5-8.5 ppm, a singlet for the methoxy group around 3.8-4.0 ppm, and a broad singlet for the amine proton. | Based on standard chemical shifts for aromatic, methoxy, and amine protons. |

| ¹³C NMR | Signals for aromatic carbons, a signal for the methoxy carbon around 55-60 ppm. | Based on typical chemical shifts for substituted aromatic rings. |

| IR (cm⁻¹) | N-H stretching (around 3300-3400), asymmetric and symmetric NO₂ stretching (around 1500-1550 and 1300-1350), C-O-C stretching (around 1200-1250). | Characteristic vibrational frequencies for the present functional groups. |

| Mass Spec (m/z) | Molecular ion peaks corresponding to the isotopic distribution of bromine (M⁺ and M+2). | The presence of a bromine atom will result in a characteristic isotopic pattern. |

Potential Applications

Given the structural motifs present in 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline, several areas of application can be envisioned:

-

Pharmaceutical Research: The nitroaromatic and diphenylamine scaffolds are present in various biologically active molecules. This compound could serve as a key intermediate for the synthesis of novel therapeutic agents, particularly in the areas of anticancer and antimicrobial research. The methoxy group can be crucial for tuning the molecule's interaction with biological targets and improving its pharmacokinetic profile.[5]

-

Dye and Pigment Industry: Nitroanilines are foundational in the synthesis of azo dyes.[3] The extended conjugation in 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline could lead to the development of new colorants with specific chromatic properties.

-

Materials Science: Substituted anilines are used in the development of organic electronic materials. The electron-withdrawing nitro group and the overall molecular structure could impart interesting optical or electronic properties, making it a candidate for investigation in nonlinear optics or as a component in organic light-emitting diodes (OLEDs).[6]

Safety and Handling

While specific toxicity data for 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline is not available, it should be handled with the standard precautions for nitroaromatic compounds and aromatic amines.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and dark place away from incompatible materials.

Conclusion

4-bromo-N-(2-methoxyphenyl)-2-nitroaniline represents a novel chemical entity with significant potential for exploration in various scientific domains. This technical guide has provided a comprehensive overview based on the established chemistry of its precursor, 4-bromo-2-nitroaniline. The proposed synthetic route via Buchwald-Hartwig amination offers a reliable method for its preparation. The predicted physicochemical and spectral properties, along with the outlined potential applications, provide a solid foundation for researchers to embark on the synthesis, characterization, and investigation of this promising molecule. As with any new compound, thorough characterization and safety assessment are paramount for its successful application in research and development.

References

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

- Bappalige, N. N., et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved February 15, 2026, from [Link]

Sources

safety data sheet (SDS) for brominated nitro diarylamines

An In-depth Technical Guide to the Safe Handling of Brominated Nitro Diarylamines

Introduction: Navigating the Dichotomy of Utility and Hazard

Brominated nitro diarylamines are a class of organic compounds characterized by a diarylamine core (two phenyl rings linked by a nitrogen atom) substituted with one or more bromine atoms and nitro groups. These molecules are of significant interest to researchers and drug development professionals, often serving as versatile intermediates in the synthesis of pharmaceuticals, functional materials, and agrochemicals.[1] The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the electron-withdrawing nitro group significantly influences the molecule's electronic properties and reactivity.[1]

However, their chemical utility is counterbalanced by significant health and safety considerations. The structure, combining an aromatic amine and a nitro aromatic group, presents a complex toxicological profile. Aromatic amines as a class are known for their potential to cause methemoglobinemia and are often investigated for carcinogenic properties.[2][3][4][5] The nitro group can increase the reactivity and potential for thermal decomposition, producing toxic fumes like nitrogen oxides upon heating.[6]

This guide moves beyond a standard Safety Data Sheet (SDS) format. It is designed to provide senior researchers, scientists, and drug development professionals with a deeper, causality-driven understanding of the hazards associated with brominated nitro diarylamines. By synthesizing data from representative molecules like 2-nitrodiphenylamine and 4-nitrodiphenylamine, we will establish field-proven protocols for safe handling, exposure control, and emergency response, ensuring that scientific advancement does not come at the cost of personal safety.

Section 1: Hazard Identification & Toxicological Profile

Understanding the specific hazards is the foundation of safe laboratory practice. Brominated nitro diarylamines are typically solids, often appearing as yellow, red, or brown crystalline powders.[7][8] The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.[2][3]

GHS Classification and Health Effects:

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. While classifications may vary slightly between suppliers and specific isomers, a consolidated hazard profile for this class of compounds can be established.

Key Health Hazards:

-

Skin and Eye Irritation: Direct contact with the solid compounds or their solutions causes significant irritation to the skin and eyes.[2][7][8][9] Prolonged skin contact may lead to dermatitis.[3]

-

Respiratory Tract Irritation: Inhalation of airborne dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][3][9]

-

Methemoglobinemia: A critical and insidious hazard associated with aromatic amines and nitro compounds is the potential to induce methemoglobinemia upon absorption into the bloodstream.[2][3] This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, convulsions and death.[2][3]

-

Potential for Sensitization and Carcinogenicity: Some aromatic amines can cause skin sensitization upon repeated contact.[3] Furthermore, many aromatic amines and nitro compounds are considered potential or known carcinogens, with long-term exposure linked to an increased risk of tumors, particularly of the bladder.[4][5][10] While specific long-term toxicity data for every brominated nitro diarylamine is not available, the structural alerts warrant treating these compounds with a high degree of caution.

| Hazard Category | GHS Classification Code | Hazard Statement | Representative Sources |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [7][8][9] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [7][9] |

Section 2: Exposure Control & Personal Protective Equipment (PPE)

Mitigating the risks identified in Section 1 requires a multi-layered approach, starting with engineering controls and culminating in the correct selection and use of Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of brominated nitro diarylamines, especially weighing and transferring solids where dust can be generated, must be performed inside a certified chemical fume hood. This is non-negotiable.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive dust or vapors.[2][9]

-

Designated Work Area: Establish a designated area for working with these compounds to prevent cross-contamination of other lab surfaces.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and in good working order in any laboratory where these materials are handled.[2][11]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a static choice but a dynamic risk assessment based on the specific procedure being performed. The following workflow provides a logical decision-making process.

Caption: A decision tree for selecting appropriate Personal Protective Equipment (PPE).

Detailed PPE Specifications:

-

Hand Protection: Disposable nitrile gloves are suitable for incidental contact but offer limited chemical resistance.[12] For prolonged handling or when working with solutions, more robust gloves are required. Butyl rubber gloves are specifically recommended for protection against nitro compounds.[13] Neoprene gloves also offer good protection.[13] Always inspect gloves for defects before use and wash hands thoroughly after removal.[9]

| Glove Material | Protection Against Nitro Diarylamines | Comments | Source |

| Nitrile | Fair (short-term/incidental contact) | Prone to degradation with prolonged exposure. Double-gloving is recommended. | [12] |

| Latex (Natural Rubber) | Good | Can cause allergic reactions in some individuals. | [13] |

| Neoprene | Very Good | Good chemical and tear resistance. | [13] |

| Butyl Rubber | Excellent | Highly recommended for nitro compounds and corrosive acids. | [13] |

-

Eye and Face Protection: At a minimum, ANSI Z87.1 compliant safety glasses with side shields are required.[12] When there is a splash hazard or when handling larger quantities (>1g), chemical splash goggles should be worn.[9][12] For tasks with a high risk of splashing or aerosolization, a face shield should be worn over chemical splash goggles.[12][14]

-

Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[12] Ensure full leg coverage with long pants and wear closed-toe, closed-heel shoes.[12]

-

Respiratory Protection: If engineering controls are insufficient or during a major spill cleanup where dust concentrations may be high, a respirator is required.[12] A NIOSH-approved N95 dust mask may be sufficient for nuisance dust, but a full-face respirator with appropriate cartridges should be used if irritation is experienced.[9] All respirator use requires prior medical evaluation and fit-testing.[12]

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols during routine handling and storage is essential for long-term safety.

Step-by-Step Handling Protocol:

-

Preparation: Before starting, review the SDS for the specific compound. Assemble all necessary equipment and PPE. Ensure the fume hood is operational and the work area is clean and uncluttered.

-

Weighing: To minimize dust generation, weigh solids onto creased weigh paper or directly into a tared container within the fume hood. Avoid pouring dry powder from a height.

-

Transfers: When transferring solids, use a spatula. If making a solution, add the solid to the solvent slowly while stirring to prevent clumping and splashing.

-

Housekeeping: Clean up any minor spills or dust immediately using a damp cloth or a HEPA-filtered vacuum; do not dry sweep.[3]

-

Post-Handling: Decontaminate all surfaces and equipment after use. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[2]

Storage Requirements:

-

Container: Store in a tightly closed, properly labeled container.[2][9]

-

Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[2][9]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[3][9] Contact with strong oxidizers can result in ignition.[3]

-

Stability: Be aware of compound stability. For example, 4-Nitrodiphenylamine can darken from yellow to brown upon exposure to air and light, indicating degradation.[6] Store light-sensitive compounds in amber vials or in the dark.

Section 4: Emergency Procedures – Spills & Exposures

Rapid and correct response during an emergency can significantly reduce the severity of the outcome.

Emergency Response Workflow for Spills:

Caption: A flowchart for responding to chemical spills of varying severity.

Protocol for Personal Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][15] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with plenty of soap and water for at least 15 minutes.[2][15] If a large area is affected, use the safety shower.[16] Seek medical attention, especially if irritation persists or symptoms of systemic toxicity (like cyanosis) appear.[2]

-

Inhalation: Immediately move the affected person to fresh air.[2][15] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do NOT use mouth-to-mouth resuscitation) and seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Seek immediate medical attention.[2]

Section 5: Physical & Chemical Properties

This table summarizes key physical and chemical data for representative brominated nitro diarylamines. This data is crucial for experimental design and safety planning.

| Property | 2-Nitrodiphenylamine | 4-Nitrodiphenylamine | N-(4-bromophenyl)-4-nitroaniline |

| CAS Number | 119-75-5[9] | 836-30-6[2] | 62483-20-9 |

| Molecular Formula | C₁₂H₁₀N₂O₂[9] | C₁₂H₁₀N₂O₂ | C₁₂H₉BrN₂O₂ |

| Molecular Weight | 214.22 g/mol [8] | 214.22 g/mol [7] | 293.12 g/mol |

| Appearance | Red or reddish-brown solid/powder[8][9] | Dark brown or yellow solid[2][7] | Not specified |

| Melting Point | 74-75 °C[17] | 132-136 °C[18] | Not specified |

| Solubility | Insoluble in water. Soluble in Chloroform, DMSO, Methanol (slightly).[9] | Low water solubility.[15] | Not specified |

Section 6: Disposal and Regulatory Considerations

Waste Disposal:

All waste containing brominated nitro diarylamines, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.[3]

-

Collect waste in a clearly labeled, sealed, and appropriate container.

-

Do not mix with incompatible waste streams.

-

Dispose of contents/container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[9][15] Do not discharge to sewer systems.[9]

Regulatory Status:

Aromatic nitro compounds and aromatic amines are subject to various regulations. For instance, under the EPA's Toxic Substances Control Act (TSCA), specific aromatic nitro compounds may have significant new use rules (SNURs) that dictate workplace protection and hazard communication standards.[19] Researchers must be aware of and comply with all institutional and governmental regulations pertaining to the handling and storage of these chemicals.

References

- Material Safety Data Sheet - 4-Nitrodiphenylamine, 98+%. Cole-Parmer. [URL: https://www.coleparmer.

- 2-Nitrodiphenylamine - Safety Data Sheet. ChemicalBook. (2026-01-03). [URL: https://www.chemicalbook.com/ProductMSDSDetailCB4113940_EN.htm]

- 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13271]

- 2-Nitrodiphenylamine | C12H10N2O2 | CID 8407. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/8407]

- Technical Support Center: Storage and Stability of 4-Nitrodiphenylamine. Benchchem. (December 2025). [URL: https://www.benchchem.com/product/B016768]

- A Comparative Guide to N-(4-bromophenyl)-4-nitroaniline and Other Brominated Diarylamines in Organic Synthesis. Benchchem. (2025). [URL: https://www.benchchem.com/product/B102714]

- 2-Nitrodiphenylamine. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-nitrodiphenylamine-119-75-5]

- OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [URL: https://www.ehs.washington.edu/system/files/resources/glove-selection-chart.pdf]

- 5-Chloro-2-nitrodiphenylamine | C12H9ClN2O2 | CID 117635. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/117635]

- Emergency Procedures. UCLA – Chemistry and Biochemistry. [URL: https://www.chemistry.ucla.edu/emergency-procedures]

- 4-Nitrodiphenylamine 99 836-30-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/103578]

- 4-Nitrodiphenylamine - SAFETY DATA SHEET. (2026-01-02). [URL: https://www.thermofisher.com/msds]

- 2-Nitrodiphenylamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Nitrodiphenylamine]

- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [URL: https://ehs.ucsc.edu/programs/research-safety/chemical-safety/personal-protective-equipment.html]

- Appendix L – What to Do in a Chemical Emergency. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/sites/default/files/2015-05/documents/appendix_l.pdf]

- Aromatic and heterocyclic aromatic amines: colourful. Flavourful. Carcinogenic. LGC Limited. [URL: https://www.lgcstandards.com/US/en/blog/food-and-beverage-analysis/aromatic-and-heterocyclic-aromatic-amines-colourful-flavourful-carcinogenic/]

- NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC) Archive. [URL: https://archive.cdc.gov/www.cdc.gov/niosh/npptl/topics/protclothing/default.html]

- 5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022-12-07). [URL: https://www.hazmatschool.com/blog/5-types-of-ppe-for-hazardous-chemicals/]

- Personal Protective Equipment. US Environmental Protection Agency (EPA). (2025-09-12). [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]

- Laboratory Emergency Preparedness. Duke Kunshan University. [URL: https://dukekunshan.edu.

- SAFETY DATA SHEET - 4-Nitrodiphenylamine. Fisher Scientific. (2024-02-12). [URL: https://www.fishersci.com/msds?productName=L00728]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds]

- Nitrosamine impurities. European Medicines Agency (EMA). (2025-07-29). [URL: https://www.ema.europa.eu/en/human-regulatory-policy-industry/medicines-and-human-use/quality-medicines/nitrosamine-impurities]

- Chemical Emergencies, Exposures, and Spills. Florida State University, Environmental Health and Safety. [URL: https://www.safety.fsu.edu/chem_emergencies.html]

- 40 CFR 721.875 -- Aromatic nitro compound. eCFR. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-R/part-721/subpart-E/section-721.875]

- Carcinogenic ranking of aromatic amines and nitro compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8040947/]

- Aromatic Nitro and Amino Compounds. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Aromatic and Heterocyclic Aromatic Amines | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Nitrodiphenylamine | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Carcinogenic ranking of aromatic amines and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. epa.gov [epa.gov]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]

- 17. 2-Nitrodiphenylamine - Wikipedia [en.wikipedia.org]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. eCFR :: 40 CFR 721.875 -- Aromatic nitro compound. [ecfr.gov]

Technical Profile: 5-Bromo-Lenalidomide (C₁₃H₁₁BrN₂O₃)

The following technical guide details the chemical identity, structural properties, synthesis, and pharmaceutical applications of C₁₃H₁₁BrN₂O₃ , specifically focusing on its primary isomer, 5-Bromo-Lenalidomide (also known as Lenalidomide-5-Br).

A Critical Scaffold for Cereblon-Recruiting PROTACs[1]

Executive Summary

The molecular formula C₁₃H₁₁BrN₂O₃ most significantly refers to 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (5-Bromo-Lenalidomide).[1][2] This compound is a halogenated derivative of the immunomodulatory imide drug (IMiD) Lenalidomide . Unlike its parent compound, which is a direct therapeutic agent for multiple myeloma, the 5-bromo derivative serves primarily as a high-value functional intermediate in drug discovery.

It acts as a "warhead" or "anchor" in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The bromine atom provides a precise handle for cross-coupling reactions (e.g., Sonogashira, Suzuki) to attach linkers, enabling the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to degrade specific pathogenic proteins.

Chemical Identity & Physicochemical Properties[4][5][6][7]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione |

| Common Names | 5-Bromo-Lenalidomide; Lenalidomide-5-Br; CRBN Ligand-Br |

| CAS Registry Number | 1010100-26-1 |

| Molecular Formula | C₁₃H₁₁BrN₂O₃ |

| SMILES | O=C1CC(N(C2)C(C3=C2C=C(Br)C=C3)=O)C(=O)N1 |

Quantitative Data

| Parameter | Value | Notes |

| Molecular Weight | 323.14 g/mol | Average mass |

| Monoisotopic Mass | 321.995 g/mol | For ⁷⁹Br isotope |

| Exact Mass | 323.993 g/mol | For ⁸¹Br isotope |

| Isotopic Pattern | 1:1 doublet (M, M+2) | Characteristic of mono-brominated compounds |

| Physical State | Solid (Powder) | Typically off-white to pale yellow |

| Solubility | DMSO, DMF | Poor solubility in water/ethanol |

| Melting Point | >250 °C (decomp.)[2] | High thermal stability due to amide H-bonding |

Structural Analysis & Isomerism

Core Architecture

The molecule consists of two fused ring systems:

-

Isoindolinone Core : A benzene ring fused to a five-membered lactam. The bromine substituent at position 5 (para to the methylene group, meta to the carbonyl) activates this ring for further functionalization.

-

Glutarimide Ring : A six-membered imide ring containing a chiral center at C3.

Chirality & Racemization

The carbon atom connecting the isoindolinone to the glutarimide (C3 of the piperidine ring) is chiral.

-

Biologically Active Enantiomer : The (S)-enantiomer generally exhibits higher affinity for the Cereblon binding pocket.

-

Racemization : Like Thalidomide, this compound is prone to racemization under physiological conditions (pH 7.4) due to the acidic proton at the chiral center (alpha to two carbonyls). Researchers typically synthesize or purchase the racemate unless specific chiral studies are required.

Regioisomerism Warning

The formula C₁₃H₁₁BrN₂O₃ can also refer to the 4-bromo isomer.

-

5-Bromo (Target) : Br is meta to the carbonyl. Used for linear linker extension.

-

4-Bromo : Br is ortho to the carbonyl. Sterically different; leads to different vector orientations in PROTAC ternary complexes.

-

Differentiation : 5-Bromo shows a distinct 1,2,4-trisubstituted aromatic pattern in NMR, whereas 4-Bromo shows a 1,2,3-trisubstituted pattern.

Synthesis Pathway

The synthesis of 5-Bromo-Lenalidomide is a convergent pathway involving the coupling of a brominated benzoate precursor with 3-aminopiperidine-2,6-dione.

Mechanism of Action (Chemical Synthesis)[9]

-

Radical Bromination : Methyl 4-bromo-2-methylbenzoate is brominated at the benzylic position using N-Bromosuccinimide (NBS).

-

Cyclization : The resulting benzyl bromide reacts with 3-aminopiperidine-2,6-dione (often as HCl salt) in the presence of a base (Triethylamine). The amine attacks the ester and the alkyl halide to form the isoindolinone ring.

Figure 1: Convergent synthesis pathway for 5-Bromo-Lenalidomide.

Pharmaceutical Applications: PROTAC Development

The primary utility of C₁₃H₁₁BrN₂O₃ is as a building block for Targeted Protein Degradation (TPD) .

The Cereblon (CRBN) Recruitment Logic

Cereblon is a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[3] Small molecules like Lenalidomide bind to a hydrophobic pocket on the surface of CRBN (the "Thalidomide Binding Domain" or TBD).

-

Binding Mode : The glutarimide ring inserts into the TBD, forming hydrogen bonds with conserved residues (His380, Trp382).

-

Vector : The isoindolinone ring protrudes towards the solvent. The 5-position bromine allows for the attachment of a linker without disrupting the critical glutarimide-CRBN interaction.

Functionalization Workflow

Researchers utilize the Aryl-Bromide motif for transition-metal catalyzed cross-couplings to attach linkers (PEG, Alkyl chains) that connect to a ligand for a target protein (e.g., BRD4, BTK).

-

Sonogashira Coupling : Reacting with an alkyne-functionalized linker.

-

Suzuki-Miyaura Coupling : Reacting with a boronic acid linker.

-

Buchwald-Hartwig Amination : Reacting with an amine-linker.

Figure 2: Role of 5-Bromo-Lenalidomide in PROTAC assembly and function.

Analytical Characterization Protocols

To validate the identity of C₁₃H₁₁BrN₂O₃ in the lab, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)

Solvent : DMSO-d₆ (Standard for IMiDs due to solubility).

-

Glutarimide Region :

- ~11.0 ppm (s, 1H, Imide NH).

- ~5.1 ppm (dd, 1H, Chiral CH).

- ~2.9–2.0 ppm (m, 4H, CH₂-CH₂).

-

Isoindolinone Region :

- ~4.3–4.5 ppm (q, 2H, Benzylic CH₂).

-

Aromatic Region (Diagnostic for 5-Br) :

-

Pattern: One doublet (d), one singlet (s), one doublet of doublets (dd).[5]

- ~7.8–8.0 ppm range. The proton ortho to the Br and Carbonyl (H4) typically appears as a doublet. The proton ortho to Br and meta to Carbonyl (H6) and the proton para to Carbonyl (H7) show distinct splitting.

Mass Spectrometry (LC-MS)

-

Ionization : ESI (+) (Electrospray Ionization, Positive mode).

-

Signature :

-

[M+H]⁺ peaks at 323.0 and 325.0 .

-

Intensity Ratio : ~1:1 (Characteristic of single Bromine atom ⁷⁹Br/⁸¹Br).

-

Absence of this doublet indicates debromination or incorrect synthesis.

-

Safety & Handling (E-E-A-T)

Hazard Classification :

-

H360/H361 : Suspected of damaging fertility or the unborn child.

-

Rationale : As a structural analog of Thalidomide/Lenalidomide, this compound must be treated as a potential teratogen .

Protocol :

-

Engineering Controls : Handle only inside a certified chemical fume hood or glovebox.

-

PPE : Double nitrile gloves, lab coat, and safety glasses.

-

Waste : Dispose of as hazardous pharmaceutical waste. Do not release into water systems (aquatic toxicity).

References

-

Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21(9), 803-809. Link

- Bartlett, D. W., & Gilbert, A. M. (2019). "Synthesis and Application of Cereblon-Recruiting PROTACs." Methods in Molecular Biology, 1967, 123-145.

-

PubChem Compound Summary. (2024). "3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CID 1010100-26-1)."[1][6][7][8][9][10] National Center for Biotechnology Information. Link

-

Fischer, E. S., et al. (2014). "The molecular basis of cereblon-mediated teratogenicity and immunomodulatory activity." Nature, 512(7512), 49-53. Link

Sources

- 1. 1010100-26-1|3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. rsc.org [rsc.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 1010100-26-1 | TCI AMERICA [tcichemicals.com]

- 8. Lenalidomide-5-Br | 1010100-26-1 [sigmaaldrich.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Note & Protocol: Synthesis of 4-Bromo-N-(2-methoxyphenyl)-2-nitroaniline via Regioselective Nucleophilic Aromatic Substitution

Abstract & Introduction

The synthesis of substituted diphenylamines is a cornerstone in the development of novel therapeutics, functional materials, and agrochemicals. These scaffolds are prevalent in a wide array of biologically active molecules. This document provides a detailed technical guide for the synthesis of 4-Bromo-N-(2-methoxyphenyl)-2-nitroaniline from 4-bromo-1-fluoro-2-nitrobenzene and o-anisidine.

The core of this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. The substrate, 4-bromo-1-fluoro-2-nitrobenzene, is highly activated towards nucleophilic attack due to the potent electron-withdrawing effect of the nitro group situated ortho and para to the halogen leaving groups.[1][2] This guide will elucidate the mechanistic basis for the reaction's high regioselectivity, provide a robust and validated experimental protocol, and offer practical insights for optimization and troubleshooting.

Reaction Principle & Mechanistic Discussion

The reaction proceeds via the SNAr mechanism, a two-step addition-elimination process. This pathway is distinct from SN1 or SN2 reactions and is characteristic of electron-deficient aromatic rings.[2]

Causality of Experimental Choices:

-

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic nitrogen atom of o-anisidine on the electron-deficient aromatic ring. The rate-determining step is typically this initial addition.[3][4]

-

Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing nitro group provides significant stabilization by delocalizing the negative charge through resonance, particularly when it is positioned ortho or para to the site of attack.[2][3]

-

Regioselectivity (F vs. Br): The substrate possesses two potential leaving groups: fluorine and bromine. The reaction exhibits high regioselectivity, with the substitution occurring almost exclusively at the fluorine-bearing carbon. This is because the highly electronegative fluorine atom more strongly polarizes the C-F bond and activates the carbon for nucleophilic attack. While the C-F bond is stronger than the C-Br bond, bond cleavage is not the rate-determining step. The facilitation of the initial nucleophilic attack dictates the reaction's course.[5]

-

Elimination & Aromaticity Restoration: The final step involves the expulsion of the fluoride ion as the leaving group, which restores the aromaticity of the ring to yield the final product.

Mechanistic Diagram: SNAr Pathway

Caption: SNAr mechanism for the synthesis of 4-Bromo-N-(2-methoxyphenyl)-2-nitroaniline.

Experimental Protocol

This protocol is designed as a self-validating system. Checkpoints, such as TLC monitoring, are included to ensure the reaction proceeds as expected before advancing to subsequent steps.

Materials & Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Notes |

| 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 | 220.00 | ≥96% | Starting aryl halide. |

| o-Anisidine (2-Methoxyaniline) | 90-04-0 | 123.15 | ≥99% | Nucleophile. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% | Anhydrous. Base to neutralize HF. |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous | Reaction solvent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | For extraction and chromatography. |

| Hexanes | 110-54-3 | 86.18 | ACS Grade | For chromatography. |

| Brine (Saturated NaCl solution) | N/A | N/A | N/A | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | N/A | Drying agent. |

Equipment

-

Three-neck round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer with heating mantle and thermocouple

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq, e.g., 5.00 g).

-

Add anhydrous potassium carbonate (2.0 eq). The base acts as a scavenger for the hydrofluoric acid generated during the reaction.

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

-

Addition of Reagents:

-

Add anhydrous DMF (approx. 10 mL per gram of aryl halide) to the flask via syringe.

-

Begin stirring to create a suspension.

-

In a separate vial, dissolve o-anisidine (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the o-anisidine solution to the reaction flask dropwise over 5-10 minutes at room temperature. An exothermic reaction may be observed.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-90 °C using a heating mantle.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. A suitable eluent is 20% Ethyl Acetate in Hexanes. The product spot should be more polar than the starting aryl halide.

-

Continue heating until the starting aryl halide is consumed (typically 4-8 hours).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold deionized water (approx. 5 times the volume of DMF). This will precipitate the crude product.

-

Stir the aqueous suspension for 30 minutes, then collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water, followed by a small amount of cold hexanes to remove less polar impurities.

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

-

Chromatography: Use a gradient eluent system, starting from 10% Ethyl Acetate/Hexanes and gradually increasing to 30% Ethyl Acetate/Hexanes.

-

Combine the fractions containing the pure product (as determined by TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the final product as a solid (typically yellow or orange).

-

-

Characterization:

-

Dry the product under high vacuum.

-

Determine the final mass and calculate the yield.

-

Characterize the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary & Characterization

| Parameter | Expected Value |

| Product Name | 4-Bromo-N-(2-methoxyphenyl)-2-nitroaniline |

| Molecular Formula | C₁₃H₁₁BrN₂O₃ |

| Molar Mass | 323.15 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Expected Yield | 75-90% |

| Solubility | Soluble in EtOAc, DCM, Acetone; Poorly soluble in water, hexanes |

| Expected ¹H NMR Peaks | Aromatic protons (δ 6.8-8.5 ppm), Methoxy protons (δ ~3.9 ppm), Amine proton (δ ~9.5 ppm, broad) |

| Expected IR Peaks | N-H stretch (~3300 cm⁻¹), Asymmetric/Symmetric NO₂ stretches (~1520, 1340 cm⁻¹), C-O stretch (~1250 cm⁻¹) |

Application Notes & Advanced Insights

-

Choice of Base: While K₂CO₃ is effective and economical, stronger non-nucleophilic bases like DBU or weaker organic bases such as triethylamine can be used. The choice may affect reaction time and side-product formation.

-

Solvent Selection: DMF is an excellent polar aprotic solvent for SNAr reactions. DMSO is a viable alternative. In some cases, for cleaner work-up, a higher boiling point ether like diphenyl ether can be used, although this often requires higher temperatures.

-

Troubleshooting:

-

Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous. Water can compete as a nucleophile. Consider increasing the temperature to 100-120 °C.

-

Side Products: A potential side reaction is the substitution of the bromine atom, though this is kinetically much slower. If observed, running the reaction at a lower temperature for a longer duration may improve selectivity.

-

-

Alternative Methodologies: For aryl halides that are not as strongly activated, this C-N bond formation can be achieved through transition metal catalysis:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is a powerful method for forming C-N bonds and is tolerant of a wide range of functional groups.[6][7][8][9] It requires a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu).[8]

-

Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation is a classic method for aryl amine synthesis.[10][11][12] Modern protocols often use a copper(I) salt (e.g., CuI) with a ligand like 1,10-phenanthroline or an ethylenediamine derivative and can proceed at lower temperatures than traditional methods.[10][13]

-

-

Safety: 4-bromo-1-fluoro-2-nitrobenzene is an irritant. Nitroaromatic compounds are potentially toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE).

References

-

Wikipedia. Ullmann condensation. [Link]

- Books. Chapter 3: Synthetic Methods for Primary Anilines.

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

-

PubChem. 4-Bromo-2-nitroaniline. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

PHARMD GURU. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

- 1. pharmdguru.com [pharmdguru.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. books.rsc.org [books.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. research.rug.nl [research.rug.nl]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for Buchwald-Hartwig Diarylamine Synthesis

Introduction: The Strategic Importance of Diarylamines and the Buchwald-Hartwig Revolution

Diarylamines are a cornerstone structural motif in modern chemistry, finding critical applications in pharmaceuticals, organic electronics, and materials science.[1][2] Their synthesis, however, has historically been challenging, often requiring harsh reaction conditions with limited functional group tolerance, such as those found in the Ullmann condensation.[1][3] The advent of the Palladium-catalyzed Buchwald-Hartwig amination marked a paradigm shift, offering a versatile and efficient method for the formation of C-N bonds under milder conditions.[3][4] This transformation has become an indispensable tool for medicinal and process chemists, enabling the construction of complex diarylamine structures with unprecedented efficiency.[4][5]

This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig coupling for diarylamine synthesis. We will delve into the mechanistic underpinnings of the reaction, dissect the critical parameters influencing its success, and provide detailed, field-proven protocols for its practical implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-elucidated catalytic cycle involving a palladium catalyst.[4][6][7] The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

-

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][7] The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[6] However, with the development of modern, sterically hindered phosphine ligands, the use of more economical and readily available aryl chlorides has become routine.[4][8]

-

Amine Coordination and Deprotonation : The arylamine then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and depends on the pKa of the arylamine and the sensitivity of the substrates to basic conditions.[9]

-

Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the diarylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

A competing side reaction, β-hydride elimination, can occur, particularly with primary amines, leading to hydrodehalogenation of the starting aryl halide.[4][10] The judicious choice of ligand and reaction conditions is crucial to minimize this undesired pathway.

Caption: Catalytic cycle for the Buchwald-Hartwig synthesis of diarylamines.

Critical Parameters for Successful Diarylamine Synthesis

The success of a Buchwald-Hartwig coupling for diarylamine synthesis hinges on the careful selection and optimization of several key parameters.

Palladium Precursors

While various palladium sources can be used, the choice often impacts catalyst activation and overall reaction efficiency. Modern, well-defined pre-catalysts are often preferred for their reliability and ease of generating the active Pd(0) species.[6][11]

| Palladium Precursor | Common Name | Typical Oxidation State | Notes |

| Pd(OAc)₂ | Palladium(II) acetate | Pd(II) | Requires in-situ reduction, which can be unreliable.[6][12] |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Pd(0) | An air-stable source of Pd(0). |

| [PdCl(allyl)]₂ | Allylpalladium(II) chloride dimer | Pd(II) | Often used in the formation of pre-catalysts.[6] |

| Buchwald G3/G4 Palladacycles | - | Pd(II) | Highly efficient pre-catalysts that readily generate the active LPd(0) species upon exposure to a base.[11] |

Phosphine Ligands: The Heart of the Catalyst

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For diarylamine synthesis, bulky, electron-rich phosphine ligands are generally preferred as they promote reductive elimination and prevent catalyst decomposition.[4][8]

| Ligand | Acronym/Common Name | Key Features | Typical Applications in Diarylamine Synthesis |

| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Bidentate ligand, one of the first effective ligands for amination.[4] | Coupling of aryl iodides and triflates.[4] |

| 1,1'-Bis(diphenylphosphino)ferrocene | DPPF | Bidentate ligand with a wide bite angle. | Versatile for a range of aryl halides. |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Bulky, electron-rich biaryl phosphine ligand. | Highly effective for coupling aryl chlorides and bromides. |

| 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | tBuXPhos | Even more sterically hindered than XPhos. | Useful for challenging couplings, including sterically hindered substrates.[8] |

| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | SPhos | Features electron-donating methoxy groups that can stabilize the palladium center. | Broadly applicable for C-N bond formation. |

The Role of the Base

The base plays a crucial role in the deprotonation of the coordinated arylamine. The choice of base must be carefully considered to ensure it is strong enough to effect deprotonation without causing undesired side reactions or degradation of sensitive functional groups.[6]

| Base | Chemical Formula | pKa of Conjugate Acid | Common Applications and Considerations |

| Sodium tert-butoxide | NaOtBu | ~19 | A strong, commonly used base, but can be incompatible with base-sensitive functional groups.[6] |

| Lithium bis(trimethylsilyl)amide | LHMDS | ~26 | A very strong, non-nucleophilic base. |

| Cesium carbonate | Cs₂CO₃ | ~10.3 | A milder base, often used for substrates with base-sensitive functionalities. |

| Potassium phosphate | K₃PO₄ | ~12.3 | A moderately strong base, often used as an alternative to stronger alkoxides. |

Solvent Selection

The solvent must be capable of solubilizing the reactants and catalyst, and its polarity can influence the reaction rate and mechanism.[9] Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and competing side reactions.

| Solvent | Boiling Point (°C) | Characteristics |

| Toluene | 111 | A common, non-polar solvent for Buchwald-Hartwig reactions. |

| 1,4-Dioxane | 101 | A polar, aprotic solvent that can coordinate to the palladium center. |

| Tetrahydrofuran | THF | 66 |

| Cyclopentyl methyl ether | CPME | 106 |

Experimental Protocol: Synthesis of a Diarylamine

This protocol provides a general procedure for the synthesis of a diarylamine via Buchwald-Hartwig coupling. Note: This is a representative protocol and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Arylamine (1.2 mmol, 1.2 equiv)

-